Indolizin-6-ylboronic acid
Description
Overview of Organoboron Compounds in Synthetic and Medicinal Chemistry
Organoboron compounds, particularly boronic acids, have become indispensable tools in modern organic synthesis and medicinal chemistry. publish.csiro.auscispace.com These compounds are characterized by a carbon-boron bond and are prized for their versatile reactivity, stability, and relatively low toxicity. publish.csiro.auwiley-vch.de One of the most prominent applications of organoboron compounds is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. wikipedia.org This reaction's functional group tolerance and mild conditions have made it a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and materials. nih.gov
In medicinal chemistry, the incorporation of boron can lead to compounds with unique biological activities. publish.csiro.auresearchgate.net The electrophilic nature of the boron atom allows for interactions with biological nucleophiles, a property that has been exploited in the design of enzyme inhibitors and other therapeutic agents. publish.csiro.aunih.gov
Significance of the Indolizine (B1195054) Heterocyclic System in Organic Synthesis and Chemical Biology
The indolizine scaffold, a fused bicyclic system containing a nitrogen atom at the bridgehead, is a core structure in numerous natural products and biologically active molecules. researchgate.netijettjournal.org This N-fused heterocyclic system is an isomer of indole (B1671886) and is known for its unique electronic properties, stemming from the combination of a π-electron rich pyrrole (B145914) ring and a π-electron deficient pyridine (B92270) ring. researchgate.netijettjournal.org
Indolizine derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.net Their structural and electronic features also make them valuable in materials science, particularly for their fluorescent and electronic properties. researchgate.net The diverse reactivity of the indolizine ring system allows for functionalization at various positions, enabling the synthesis of a vast library of derivatives for biological screening and materials development. bohrium.comrsc.org
Positioning of Indolizin-6-ylboronic Acid at the Interface of Boron and Indolizine Chemistry
This compound uniquely merges the chemical functionalities of both organoboron compounds and the indolizine heterocycle. The boronic acid group at the 6-position of the indolizine ring serves as a versatile handle for introducing the indolizine moiety into larger, more complex structures via reactions like the Suzuki-Miyaura coupling. vulcanchem.com
This strategic placement of the boronic acid allows synthetic chemists to leverage the well-established reactivity of organoboron compounds to explore the chemical space of indolizine-containing molecules. The resulting compounds can be designed to probe biological systems or to create novel materials with tailored properties.
Rationale and Emerging Research Avenues for this compound
The rationale for the growing interest in this compound stems from its potential as a key intermediate in the synthesis of novel functional molecules. Researchers are actively exploring its use in the following areas:
Medicinal Chemistry: The development of new therapeutic agents by incorporating the indolizine scaffold into known pharmacophores or by creating entirely new classes of bioactive compounds. The Suzuki coupling of this compound with various aryl and heteroaryl halides is a primary strategy for generating diverse molecular libraries for high-throughput screening.
Materials Science: The synthesis of novel organic electronic materials, such as fluorescent dyes and organic light-emitting diode (OLED) components. The inherent photophysical properties of the indolizine core can be modulated by attaching different functional groups via the boronic acid handle.
Chemical Biology: The design and synthesis of chemical probes to study biological processes. The ability to attach the indolizine unit to biomolecules or fluorescent reporters through the boronic acid group opens up possibilities for creating tools to investigate cellular functions.
The continued exploration of the reactivity and applications of this compound is expected to lead to significant advancements in these and other areas of chemical science.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H8BNO2 |
| Molecular Weight | 160.97 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C8H8BNO2/c11-9(12)8-4-5-10-6-2-1-3-7(6)8/h1-5,11-12H |
| InChIKey | VZJJKLZXGDUCQJ-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(C=C1)N=C3C=CC=C32)(O)O |
Note: Some properties are computed and may vary slightly from experimental values.
Structure
2D Structure
Properties
Molecular Formula |
C8H8BNO2 |
|---|---|
Molecular Weight |
160.97 g/mol |
IUPAC Name |
indolizin-6-ylboronic acid |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h1-6,11-12H |
InChI Key |
IYSYHQHSYWHFHF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN2C=CC=C2C=C1)(O)O |
Origin of Product |
United States |
Reactivity Profiles and Transformational Chemistry of Indolizin 6 Ylboronic Acid
Cross-Coupling Reactions Involving Indolizin-6-ylboronic Acid
Cross-coupling reactions are fundamental transformations in modern organic chemistry, and this compound serves as a versatile partner in several such processes. These reactions, typically catalyzed by transition metals, enable the linkage of the indolizine (B1195054) moiety to various organic fragments.
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of C-C bonds. youtube.com In this reaction, a boronic acid is coupled with an organohalide in the presence of a palladium catalyst and a base. For heteroaryl boronic acids like this compound, these reactions are instrumental in synthesizing substituted indolizines. acs.org
Research into the Suzuki-Miyaura coupling of nitrogen-containing heterocycles has established effective catalyst systems and conditions that are applicable to this compound. nih.gov Generally, the reaction involves the coupling of the boronic acid with a variety of aryl or heteroaryl halides. nih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions such as protodeboronation. nih.govyoutube.com
Typical conditions for the Suzuki-Miyaura coupling of heteroaryl boronic acids involve a palladium source such as Pd(PPh₃)₄ or Pd₂(dba)₃, a phosphine (B1218219) ligand like XPhos, and a base, often K₃PO₄, in a solvent mixture like dioxane/water. nih.govresearchgate.net The reaction is sensitive to the electronic and steric properties of both the boronic acid and the halide coupling partner.
| Aryl Halide | Boronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromoanisole | Heteroarylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 |
| 3-Chloropyridine | Heteroarylboronic acid | Pd₂(dba)₃ / SPhos | KF | Dioxane | 80 | 88 |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Heteroarylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80 | 82 |
| 4-Chloroanisole | Heteroarylboronic acid | Pd₂(dba)₃ / RuPhos | KF | Dioxane | 100 | 78 |
Data in this table is representative of typical Suzuki-Miyaura reactions involving heteroaryl boronic acids and may not represent specific results for this compound. nih.govnih.gov
The Chan-Lam-Evans (CLE) coupling provides a valuable method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using boronic acids as the aryl source. nih.gov This reaction is typically mediated by copper salts, such as copper(II) acetate, and can often be performed under mild, aerobic conditions. organic-chemistry.orgnih.gov
For this compound, CLE coupling would allow for the introduction of amine, amide, or phenol (B47542) functionalities at the 6-position of the indolizine ring. The reaction generally proceeds with a stoichiometric or catalytic amount of a copper(II) salt in the presence of a base and, in some cases, a ligand such as pyridine (B92270) or 1,10-phenanthroline. nih.govorganic-chemistry.org The scope of the reaction is broad, tolerating a variety of functional groups on both the boronic acid and the heteroatom-containing coupling partner. researchgate.net
| Heteroatom Nucleophile | Boronic Acid Partner | Copper Source | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|---|
| Aniline | Arylboronic acid | Cu(OAc)₂ | 2,6-Lutidine | CH₂Cl₂ | Room Temp | 91 |
| Phenol | Arylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | 85 |
| Imidazole | Arylboronic acid | Cu(OAc)₂ | None | MeOH | Room Temp | 94 |
| Benzylamine | Arylboronic acid | Cu(OAc)₂ | 2,6-Lutidine | CH₂Cl₂ | Room Temp | 64 |
Data in this table is representative of typical Chan-Lam-Evans reactions and may not represent specific results for this compound. organic-chemistry.orgnih.govresearchgate.net
While palladium is the most common catalyst for cross-coupling reactions with boronic acids, other transition metals like nickel and rhodium have emerged as powerful alternatives, often offering complementary reactivity. organic-chemistry.orgrsc.org
Nickel catalysts, being more earth-abundant and less expensive than palladium, are attractive for Suzuki-Miyaura type couplings. organic-chemistry.org Nickel catalysis can be particularly effective for the coupling of challenging substrates, such as those involving C-O bond activation. organic-chemistry.org For this compound, nickel catalysis could provide an efficient means to couple with a range of electrophiles, including aryl chlorides and tosylates, which can be less reactive in palladium-catalyzed systems. nih.gov
Rhodium catalysts are also utilized in cross-coupling reactions, although they are more commonly associated with addition reactions. rsc.org Rhodium-catalyzed cross-coupling reactions can proceed via different mechanistic pathways than their palladium or nickel counterparts, sometimes leading to unique selectivity. rsc.org
| Catalyst | Electrophile | Boronic Acid Partner | Conditions | Yield (%) |
|---|---|---|---|---|
| Ni(cod)₂ / PPh₃ | Chromene Acetal | Arylboronic acid | Base-free, Toluene, 80°C | Up to 97 |
| [Rh(cod)Cl]₂ | Aryl Halide | Arylboronic acid | Ligand, Base, Solvent, Heat | Varies |
Data in this table is illustrative of the potential of Nickel and Rhodium catalysts in cross-coupling reactions. organic-chemistry.org
Addition Reactions and Conjugate Additions
Beyond cross-coupling, this compound can participate in addition reactions, where the indolizinyl group is added across a multiple bond. These reactions are valuable for constructing more complex molecular architectures.
The 1,4-addition (or conjugate addition) of organoboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for forming carbon-carbon bonds. nih.govorganic-chemistry.org This reaction, often catalyzed by rhodium or palladium complexes, results in the formation of a β-substituted carbonyl compound. organic-chemistry.orgbeilstein-journals.org
For this compound, a rhodium-catalyzed 1,4-addition to an enone would yield a 3-(indolizin-6-yl) ketone. The reaction typically requires a chiral ligand to induce enantioselectivity if a stereocenter is formed. rsc.orgnih.gov The choice of catalyst, ligand, and reaction conditions can significantly influence the efficiency and stereochemical outcome of the addition. nih.govrsc.org
| Enone Substrate | Arylboronic Acid | Catalyst System | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| Cyclohex-2-en-1-one | Phenylboronic acid | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | Dioxane/H₂O | 100 | 99 | 97 |
| Cyclopent-2-en-1-one | Phenylboronic acid | [Rh(cod)₂]BF₄ / Chiral Diene | Toluene/H₂O | 50 | 95 | 99 |
| Chalcone | Phenylboronic acid | [Rh(OH)((S)-BINAP)]₂ | Dioxane/H₂O | 35 | 98 | 99 |
Data in this table is representative of typical rhodium-catalyzed 1,4-addition reactions and may not represent specific results for this compound. organic-chemistry.orgnih.govwiley-vch.de
Organoboronic acids can also act as nucleophiles in 1,2-additions to carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols, respectively. libretexts.orgtaylorfrancis.com These reactions are typically catalyzed by rhodium or ruthenium complexes. nih.gov The addition of the indolizin-6-yl group from the corresponding boronic acid to an aldehyde would provide a (indolizin-6-yl)methanol derivative.
The reactivity in these additions can be influenced by the nature of the carbonyl compound, with aldehydes generally being more reactive than ketones. libretexts.org The reaction often requires a base to facilitate the transmetalation step in the catalytic cycle. researchgate.net
| Aldehyde | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | Phenylboronic acid | [Ru(p-cymene)Cl₂]₂ / Chiral Ligand | K₂CO₃ | Xylene/H₂O | 91 |
| Cyclohexanecarbaldehyde | Phenylboronic acid | [Rh(cod)Cl]₂ / dppf | KOH | Dioxane | 85 |
Data in this table illustrates typical conditions for nucleophilic additions of arylboronic acids and may not represent specific results for this compound. nih.gov
Electrophilic Aromatic Substitution on the Indolizine Ring Activated by the Boronic Acid Group
The indolizine ring system is an electron-rich aromatic heterocycle and is known to readily undergo electrophilic aromatic substitution. The position of substitution is dictated by the electron density of the ring system. Generally, the five-membered pyrrole (B145914) ring is more electron-rich than the six-membered pyridine ring, making it more susceptible to electrophilic attack. The preferred site for electrophilic substitution on an unsubstituted indolizine ring is the C-3 position, followed by the C-1 position.
The presence of a boronic acid group at the 6-position on the pyridine ring is anticipated to influence the regioselectivity of electrophilic aromatic substitution. Boronic acids are generally considered to be weakly deactivating groups in the context of electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the boron atom. nih.govresearchgate.net This deactivating effect would primarily influence the electron density of the pyridine ring.
It is important to note that under certain conditions, particularly in transition-metal-free reactions, substitutions at other positions have been observed, and the directing effects of substituents can be complex. acs.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophile (E+) | Predicted Major Product(s) | Rationale |
|---|---|---|
| Nitrating Agent (e.g., HNO₃/H₂SO₄) | 3-Nitrothis compound | The pyrrole ring is highly activated towards electrophilic attack. |
| Halogenating Agent (e.g., Br₂/FeBr₃) | 3-Bromothis compound | The C-3 position is the most nucleophilic site. |
| Acylating Agent (e.g., RCOCl/AlCl₃) | 3-Acylthis compound | Friedel-Crafts acylation is expected to occur at the most electron-rich position. |
Oxidative Transformations and Functionalization
Oxidative cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of indolizine chemistry, these reactions have been employed for the synthesis and functionalization of the heterocyclic core. organic-chemistry.orgnih.gov For this compound, the boronic acid moiety itself is a key functional group for participating in one of the most well-known cross-coupling reactions: the Suzuki-Miyaura coupling.
The Suzuki-Miyaura coupling involves the reaction of a boronic acid with an organohalide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.gov this compound could, therefore, be coupled with a variety of aryl or vinyl halides to introduce new substituents at the 6-position of the indolizine ring.
Table 2: Potential Suzuki-Miyaura Cross-Coupling Reactions of this compound
| Coupling Partner | Catalyst System | Expected Product |
|---|---|---|
| Aryl bromide (Ar-Br) | Pd(PPh₃)₄, Na₂CO₃ | 6-Arylindolizine |
| Vinyl iodide (R-CH=CH-I) | Pd(OAc)₂, P(o-tolyl)₃, K₃PO₄ | 6-Vinylindolizine |
| Heteroaryl chloride (Het-Cl) | PdCl₂(dppf), Cs₂CO₃ | 6-Heteroarylindolizine |
Furthermore, the indolizine ring itself can be functionalized through C-H activation and subsequent oxidative coupling. While the C-3 position is generally the most reactive, the development of specific catalytic systems could potentially allow for functionalization at other positions.
The introduction of a trifluoromethyl (CF₃) group can significantly alter the biological and chemical properties of a molecule. Several methods have been developed for the trifluoromethylation of aromatic and heteroaromatic compounds. Given the electron-rich nature of the indolizine nucleus, it is a viable candidate for such transformations.
Recent advancements have demonstrated the trifluoromethylthiolation of indolizines at the C-3 position using photocatalysis. acs.org A Hammett study in this research indicated that the reaction is favored by electron-donating groups on the indolizine core. acs.org This suggests that direct trifluoromethylation of the indolizine ring of this compound would likely occur at the C-3 position.
The reaction of (o-nitrophenyl)boronic acids with (trifluoromethyl)alkynes has been shown to lead to the formation of 2-(trifluoromethyl)indoles after a subsequent cyclization step. core.ac.uk This indicates that under certain conditions, the boronic acid group can be compatible with trifluoromethylation reagents.
It is also conceivable that the boronic acid group itself could be replaced by a trifluoromethyl group under specific reaction conditions, although this is generally less common than cross-coupling reactions.
Table 3: Potential Trifluoromethylation Reactions Involving the Indolizine Core
| Reagent | Reaction Type | Potential Product with this compound |
|---|---|---|
| Umemoto's or Togni's reagent | Electrophilic trifluoromethylation | 3-(Trifluoromethyl)this compound |
| CF₃SO₂Na / t-BuOOH | Radical trifluoromethylation | 3-(Trifluoromethyl)this compound |
| Ag(SCF₃) / Photocatalyst | Radical trifluoromethylthiolation | 3-(Trifluoromethylthio)this compound |
Mechanistic Insights and Computational Studies of Indolizin 6 Ylboronic Acid Chemistry
Elucidation of Reaction Mechanisms in Indolizinylboronic Acid Transformations
The most prominent transformations involving Indolizin-6-ylboronic acid are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. semanticscholar.orgnih.gov The generally accepted mechanism for this process provides a clear framework for understanding the reactivity of indolizinylboronic acids. researchgate.net The reaction proceeds through a catalytic cycle involving three key steps:
Oxidative Addition : The cycle initiates with the oxidative addition of an organohalide (Ar-X) to a palladium(0) complex, typically stabilized by phosphine (B1218219) ligands. This step forms a palladium(II) intermediate, [Ar-Pd(II)-X(L)₂]. Computational studies have clarified the relationship between the coordination number of the palladium complex and the selectivity of this step. semanticscholar.orgnih.gov
Transmetalation : This is the crucial step where the indolizinyl group is transferred from the boron atom to the palladium(II) center. The boronic acid is activated by a base (e.g., K₃PO₄, CsOH) to form a more nucleophilic borate (B1201080) species, such as [Indolizin-6-yl-B(OH)₃]⁻. researchgate.netsemanticscholar.org This borate then reacts with the palladium(II) complex, displacing the halide and forming a new palladium(II) intermediate, [Ar-Pd(II)-Indolizinyl(L)₂]. The precise manner in which the organic fragment is transferred from boron to palladium has been a subject of extensive study, with evidence pointing to the formation of pre-transmetalation intermediates. nih.gov
Reductive Elimination : The final step involves the reductive elimination of the two organic groups (the aryl group and the indolizinyl group) from the palladium(II) center. This forms the C-C coupled product (Ar-Indolizinyl) and regenerates the active palladium(0) catalyst, allowing the cycle to continue. nih.gov
This catalytic cycle is not only applicable to traditional Suzuki-Miyaura couplings but also forms the basis for more complex cascade reactions where an initial cross-coupling is followed by a cycloisomerization to construct functionalized indolizines. rsc.orgnih.gov
Role of the Boronic Acid Group in Reaction Pathways and Selectivity
The boronic acid functional group, -B(OH)₂, is not merely a passive carrier of the indolizinyl moiety; it actively participates in and directs the course of the reaction, profoundly influencing both the reaction pathway and its selectivity.
The primary role of the boronic acid group is to serve as a source of a carbanion equivalent in the transmetalation step. nih.gov However, neutral boronic acid is generally not reactive enough for efficient transmetalation. The presence of a base is critical, as it converts the Lewis acidic boronic acid into a tetracoordinate borate anion. researchgate.netsemanticscholar.org This transformation increases the electron density on the boron atom and enhances the nucleophilicity of the ipso-carbon (the carbon atom attached to boron), thereby accelerating its transfer to the electrophilic palladium center. nih.gov
The interplay between the boronic acid and the base can be leveraged to control reaction selectivity. In competitive reactions involving two different boronic acids, the outcome can depend on the stoichiometry of the base. Under base-limiting conditions, the boronic acid with a lower pKa (the stronger Lewis acid) is preferentially converted to the more reactive borate, leading to its selective coupling. researchgate.netsemanticscholar.org Furthermore, the boronic acid itself can exhibit Lewis acidity that assists in other steps of the catalytic cycle, such as facilitating the activation of an electrophile by coordinating to a leaving group. princeton.edu
Computational Chemistry Approaches for Understanding Reactivity and Structure
Experimental characterization of the short-lived intermediates and high-energy transition states in catalytic cycles is often challenging. semanticscholar.orgnih.gov Computational chemistry has become an indispensable tool for mapping the intricate details of these reaction pathways, providing a molecular-level understanding of reactivity and structure. researchgate.net By modeling the potential energy surface of a reaction, computational methods can clarify complex mechanisms, rationalize observed selectivities, and predict the outcomes of new transformations.
Density Functional Theory (DFT) has proven to be a particularly powerful method for investigating the mechanisms of palladium-catalyzed cross-coupling reactions. semanticscholar.orgnih.gov DFT calculations allow for the geometry optimization of all species involved in the catalytic cycle, including reactants, intermediates, transition states, and products. This provides detailed structural information, such as bond lengths and angles, for transient species. nih.gov
The following table presents representative activation free energies (ΔG‡) for the key steps in a generic Suzuki-Miyaura reaction, as determined by DFT calculations. These values illustrate the energy landscape that the reaction must traverse.
| Reaction Step | Description | Representative ΔG‡ (kcal/mol) |
| Oxidative Addition | Insertion of Pd(0) into the Ar-X bond | 10 - 15 |
| Transmetalation | Transfer of the organic group from boron to palladium | 15 - 20 |
| Reductive Elimination | Formation of the C-C bond and regeneration of Pd(0) | 5 - 10 |
Note: These are generalized values from DFT studies of Suzuki-Miyaura reactions and serve to illustrate the relative energy barriers. Actual values would vary based on the specific substrates, ligands, and solvent.
Beyond mapping energy profiles, theoretical calculations provide profound insights into the bonding and electronic effects that govern the reactivity of this compound. Analysis of the molecule's electronic structure reveals the distribution of charge and the nature of its frontier molecular orbitals (HOMO and LUMO).
The Carbon-Boron bond in this compound is polarized, with the ipso-carbon atom possessing a degree of nucleophilic character. The magnitude of this nucleophilicity, which is critical for the transmetalation step, is modulated by the electronic properties of the fused indolizine (B1195054) ring system. nih.gov DFT calculations can quantify the partial atomic charges, providing a direct measure of this effect.
Furthermore, the analysis of frontier orbitals helps to explain the compound's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding how the molecule interacts with other reagents. In the context of the Suzuki-Miyaura reaction, the electronic properties of the boronic acid influence its ability to interact with the palladium(II) intermediate. Computational studies have identified two key features that enable the efficient transfer of the organic fragment from boron to palladium: the ability to create an empty coordination site on the palladium atom and the inherent nucleophilicity of the ipso-carbon bound to boron. nih.gov These features are directly related to the electronic structure of the organoboron reagent.
Catalytic Applications of Indolizin 6 Ylboronic Acid Derivatives
Organocatalytic Activation of Hydroxy Groups
The organocatalytic activation of hydroxy groups is a key strategy in organic synthesis, often employing boronic acids to enhance the reactivity of alcohols and carboxylic acids. This activation typically proceeds through the formation of a boronate ester intermediate, which facilitates subsequent transformations. While general boronic acids are known to participate in such reactions, no studies have been found that specifically utilize Indolizin-6-ylboronic acid for this purpose.
Role as Lewis Acid Catalysts in Organic Transformations
Boronic acids are recognized as mild Lewis acids, capable of activating substrates towards nucleophilic attack or facilitating cycloaddition reactions. rsc.org The electronic properties of the aryl group attached to the boronic acid can significantly influence its Lewis acidity and, consequently, its catalytic activity. The specific Lewis acidic properties of this compound and its potential applications as a catalyst in this context have not been reported.
Catalysis in Reduction Reactions (e.g., Hydrosilylation of Amides)
The reduction of amides to amines is a fundamental transformation, and various catalytic systems, including those based on boronic acids, have been developed for this purpose. These catalysts can activate the amide carbonyl group towards hydrosilylation. There is currently no literature available describing the use of this compound or its derivatives as catalysts in the hydrosilylation of amides or other reduction reactions.
Applications in Asymmetric Catalysis for Stereoselective Transformations
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern synthetic chemistry. Chiral boronic acid derivatives have been explored as components of asymmetric catalysts. However, the synthesis of a chiral derivative of this compound and its application in stereoselective transformations is not described in the current body of scientific literature. While there is research on the asymmetric hydrogenation of the indolizine (B1195054) ring itself, this does not involve a boronic acid catalyst. thieme-connect.com
Advanced Functionalization and Derivatization Strategies for Indolizin 6 Ylboronic Acid
Regioselective Functionalization of the Indolizine (B1195054) Nucleus
The indolizine ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which typically occurs at the C1 and C3 positions of the pyrrole (B145914) ring. worktribe.com However, achieving functionalization at other positions, particularly on the pyridine (B92270) ring where the boronic acid is located, requires more sophisticated and regioselective methods. worktribe.comusp.br Control over regioselectivity is crucial for synthesizing specific isomers and expanding the chemical space of indolizine derivatives. usp.br
Directed Metalation and C-H Borylation:
Directed metalation strategies have proven effective for the regioselective functionalization of the indolizine core. worktribe.comusp.br The choice of base can control the site of metalation. For instance, the use of mixed magnesium-lithium bases like TMPMgCl∙LiCl has enabled the selective functionalization of indolizines at either the C2 or C5 positions, depending on the directing group and the electrophile used. usp.br First reported for 2-phenylindolizine, direct lithiation can be employed to generate a range of C5-functionalized derivatives. worktribe.com
In parallel, iridium-catalyzed C-H borylation represents a powerful, complementary approach for introducing functionality. worktribe.com This method allows for the synthesis of arylated derivatives following an in-situ Suzuki-Miyaura cross-coupling reaction, providing access to substituted indolizines functionalized on either the pyridine or pyrrole ring. worktribe.com
Palladium-Catalyzed C-H Activation and Other Methods:
Palladium-catalyzed C-H activation is another key strategy, often leading to selective substitution at the C3 position. worktribe.com Recent research has expanded the toolbox for C-H functionalization to include the formation of C-C, C-P, and C-S bonds with high regioselectivity. researchgate.net Furthermore, photocatalytic methods have been developed for direct functionalization, such as the introduction of a trifluoromethylthio (SCF3) group at the C3 position. researchgate.net For specific modifications, Brønsted acid-catalyzed reactions can achieve selective C3-alkylation. rsc.org
The table below summarizes key regioselective functionalization methods for the indolizine nucleus.
| Method |
Post-Synthetic Modification of the Boronic Acid Moiety
While the indolizine nucleus offers sites for derivatization, the boronic acid group itself is a versatile handle for a wide range of chemical transformations. Post-synthetic modification of this moiety is a critical strategy for enhancing stability, modulating reactivity, and installing diverse functionalities.
Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions, but they can be prone to degradation pathways such as protodeboronation, especially with electron-rich heterocyclic derivatives. nih.govresearchgate.net To mitigate this instability and improve shelf-life, free boronic acids are often converted into more robust derivatives. nih.gov
Formation of Boronic Esters and Trifluoroborates:
A common strategy involves the conversion of the boronic acid to a boronic ester. nih.gov Pinacol esters, catechol esters, and MIDA (N-methyliminodiacetic acid) boronates are widely used protecting groups that increase the stability of the organoboron species. nih.govresearchgate.net These masked reagents can exhibit enhanced stability under basic reaction conditions used in cross-coupling. nih.gov Similarly, conversion to potassium trifluoroborate salts (R-BF3K) offers another stable, crystalline alternative that is highly effective in Suzuki-Miyaura reactions. youtube.com
Interaction with Diols and Other Functional Groups:
The Lewis acidic nature of the boron atom allows it to interact with diols and other bidentate ligands. nih.govrsc.org In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. nih.gov This property can be exploited to form stable cyclic boronates. For example, boronic acids can react with diethanolamine (B148213) units to form dioxazaborocane structures, a principle that has been used to modify polymers post-synthesis. rsc.org This reactivity allows for the covalent linking of the indolizine scaffold to other molecules or materials containing diol functionalities. researchgate.net The boronic acid can also be transformed into other boron-containing functional groups, such as borinic acids [R2B(OH)]. mdpi.com
The following table outlines common post-synthetic modifications of the boronic acid group.
| Modification |
Development of Novel Indolizine-Boronic Acid Conjugates and Hybrid Systems
A primary application of Indolizin-6-ylboronic acid is its use as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds. nih.govnih.gov This reaction is one of the most powerful tools in modern organic synthesis due to its mild conditions, functional group tolerance, and the stability of the boronic acid reagents. nih.govnih.gov It enables the conjugation of the indolizine scaffold to a vast array of other molecular fragments, leading to the development of novel hybrid systems with potential applications in materials science and medicinal chemistry. bohrium.comrsc.org
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.comnih.gov
By coupling this compound with various aryl or heteroaryl halides (or triflates), a diverse library of biaryl and hetero-biaryl compounds can be synthesized. This strategy is central to molecular hybridization, where two or more distinct pharmacophores are combined into a single molecule. rsc.org For example, indolizine-quinoline or indolizine-indole hybrid molecules can be constructed, analogous to previously reported indole-quinoline hybrids designed as novel antibacterial agents. rsc.orgnih.gov Such conjugates can exhibit synergistic or novel biological activities by interacting with multiple biological targets. rsc.org
The table below illustrates the potential for creating diverse hybrid systems using this compound in Suzuki-Miyaura coupling.
| Coupling Partner (Ar-X) |
Late-Stage Functionalization for Enhancing Structural Diversity
Late-stage functionalization (LSF) is a powerful synthetic strategy that involves the introduction of functional groups into a complex, pre-formed molecular scaffold at a late step in the synthesis. rsc.orgnih.gov This approach is highly valuable in drug discovery as it allows for the rapid generation of a library of analogues from a common advanced intermediate, enabling detailed structure-activity relationship (SAR) studies without resorting to de novo synthesis. rsc.orgnih.gov The indolizine core is an excellent candidate for LSF due to the presence of multiple C-H bonds that can be selectively activated. worktribe.combohrium.com
The ability to modify the indolizine ring at a late stage is highly desirable. worktribe.com For instance, research on indolizine lactones with anticancer properties demonstrated that LSF of the C1 position led to analogues with significantly increased potency compared to the parent compound. rsc.org This highlights how minor structural modifications can have a profound impact on biological activity.
Methods for LSF of the indolizine nucleus often leverage the C-H activation strategies discussed previously. worktribe.com
Electrophilic substitution can be used to introduce substituents at the C1 and C3 positions. worktribe.com
Directed lithiation provides a route to C5-functionalized derivatives. worktribe.com
Palladium-catalyzed C-H activation offers a reliable method for C3 functionalization. worktribe.comresearchgate.net
Photoredox catalysis has emerged as a mild and effective tool for LSF, enabling reactions such as C-H amidation on complex molecules like tryptophan-containing peptides, a strategy that could be adapted for indolizine-containing compounds. researchgate.netnih.gov
These LSF reactions allow chemists to fine-tune the steric, electronic, and pharmacokinetic properties of lead compounds, ultimately accelerating the discovery of new functional molecules. nih.gov
Medicinal Chemistry Research Applications Preclinical Focus
Indolizin-6-ylboronic Acid as a Core Scaffold for Bioactive Molecule Design
In medicinal chemistry, a core scaffold is a foundational chemical structure upon which a variety of functional groups can be built to create a library of new molecules with potential therapeutic activities. Boronic acids are highly valued as versatile building blocks, primarily due to their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemrxiv.orgresearchgate.net This reaction allows for the efficient formation of carbon-carbon bonds, enabling chemists to link the boronic acid-containing scaffold to other complex molecular fragments. chemrxiv.org
The indolizine (B1195054) ring system, a nitrogen-containing fused heterocycle, is present in numerous natural products and has been identified as a "privileged scaffold" due to its ability to bind to a variety of biological targets. researchgate.net Therefore, this compound represents a promising, yet underexplored, starting point for generating novel bioactive compounds. By reacting the boronic acid group at the 6-position, researchers could systematically introduce diverse aryl or heteroaryl substituents, leading to the synthesis of new chemical entities for biological screening. researchgate.net Despite this potential, specific examples of using this compound as a core scaffold in preclinical drug discovery programs are not prominently detailed in the available scientific literature.
Structure-Activity Relationship (SAR) Studies for Bioactive Indolizinylboronic Acids
Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological activity. youtube.com These studies involve synthesizing a series of related compounds (analogs) and evaluating how systematic changes in their chemical structure affect their potency, selectivity, and pharmacokinetic properties. frontiersin.org
For a series of compounds derived from an this compound scaffold, SAR studies would typically investigate:
The influence of substituents attached at the 6-position: Researchers would explore how different aromatic or aliphatic groups connected via the boron atom affect target binding and cellular activity.
The role of the boronic acid moiety: While often used as a reactive handle for synthesis, the boronic acid group itself can be crucial for biological activity, for instance, by forming reversible covalent bonds with active site serine residues in enzymes. nih.gov
While SAR is a standard approach, specific and detailed SAR studies for a series of bioactive molecules derived directly from this compound have not been found in the reviewed literature.
Exploration of Enzyme Inhibition Profiles (e.g., Proteasome, Histone Deacetylases, Kinases)
Boronic acid derivatives are well-established as a class of enzyme inhibitors, with their mechanism often involving the interaction of the boron atom with catalytic residues in the enzyme's active site. nih.gov
Proteasome Inhibition: Dipeptidyl boronic acids are potent inhibitors of the proteasome, a key player in cellular protein degradation. nih.gov The drug Bortezomib, a boronic acid-containing peptide, is a clinically approved proteasome inhibitor for treating multiple myeloma. tum.denih.gov The boronic acid forms a stable, yet reversible, complex with the active site threonine of the proteasome. tum.de
Histone Deacetylase (HDAC) Inhibition: HDACs are important epigenetic regulators and targets for cancer therapy. Boronic acid-based compounds have been designed as HDAC inhibitors, where the hydrated boronic acid can chelate the catalytic zinc ion in the active site. nih.govmdpi.com
Kinase Inhibition: Kinases are critical signaling proteins and prominent drug targets. While many kinase inhibitors exist, those incorporating an indolizine scaffold have been developed. nih.gov The potential for boronic acid-containing molecules to act as kinase inhibitors is an area of active research.
A comprehensive evaluation of this compound or its derivatives against a panel of these enzymes would be a logical step in its preclinical assessment. However, specific experimental data detailing the enzyme inhibition profile for this particular compound is not available in the current body of scientific literature.
Receptor Modulation and Ligand Design Studies
The design of ligands that can selectively bind to and modulate the function of biological receptors is a central goal of pharmaceutical research. nih.gov The structural features of the indolizine core could make it a suitable scaffold for designing ligands for various receptors, such as G protein-coupled receptors (GPCRs) or nuclear receptors. researchgate.net
Ligand design studies for derivatives of this compound would involve:
Computational Modeling: Using the known three-dimensional structures of target receptors to predict how indolizine-based molecules might bind.
Pharmacophore Mapping: Identifying the key structural features of the indolizine scaffold necessary for receptor interaction and building upon them.
Synthesis and Binding Assays: Creating novel compounds and testing their affinity and functional activity at the target receptor. nih.gov
The boronic acid moiety could be used as a synthetic handle to attach groups that fulfill key pharmacophoric requirements or could potentially be involved in direct interactions within the receptor's binding pocket. cornell.edu At present, there is a lack of published research specifically describing the use of this compound in receptor modulation or ligand design studies.
Application in Chemical Biology as Probes for Biological Systems
In chemical biology, molecular probes are small molecules used to study and manipulate biological processes in living systems. Boronic acids have emerged as valuable functional groups in the design of such probes. nih.gov Their ability to reversibly bind to cis-diols makes them particularly useful for creating fluorescent sensors for saccharides and glycoproteins. nih.gov Furthermore, they can be incorporated into probes for the detection of reactive oxygen species like hydrogen peroxide.
An indolizine core often imparts fluorescent properties to a molecule, which is a highly desirable feature for a chemical probe. researchgate.net The combination of a fluorescent indolizine scaffold with a boronic acid "warhead" could theoretically yield novel probes for:
Bioimaging: Visualizing the localization and dynamics of specific biomolecules (e.g., carbohydrates on cell surfaces) within cells.
Sensing: Detecting the presence and concentration of specific analytes in biological samples. researchgate.net
Despite these intriguing possibilities, the development and application of this compound as a specific chemical probe for biological systems have not been reported in the reviewed scientific literature.
Note: Due to the absence of specific experimental data for this compound in the reviewed scientific literature, data tables could not be generated.
Future Perspectives and Research Directions
Current Challenges and Limitations in Indolizin-6-ylboronic Acid Research
Despite the promise of indolizinylboronic acids, several challenges impede their widespread application. A primary hurdle lies in the regioselective synthesis of these compounds. The indolizine (B1195054) core possesses multiple reactive sites, and achieving selective borylation at the C6 position can be difficult, often leading to mixtures of isomers that require tedious purification. researchgate.net Furthermore, the stability of some indolizinylboronic acids can be a concern, as deboronation can occur under certain reaction conditions, diminishing yields and complicating synthetic utility. nih.gov
Another limitation is the relatively nascent understanding of the full scope of their chemical reactivity. While their participation in cross-coupling reactions is established, a comprehensive map of their reaction profile with a wide array of electrophiles and nucleophiles is still under development. This limits the rational design of complex molecules incorporating the indolizine-6-yl motif.
Emerging Methodologies and Synthetic Advancements for Indolizinylboronic Acids
To address the synthetic challenges, researchers are actively developing novel methodologies. Transition-metal-catalyzed C-H borylation has emerged as a powerful strategy for the direct and regioselective synthesis of indolizinylboronic acids, offering a more atom-economical approach compared to traditional methods that often require pre-functionalized substrates. researchgate.net Advances in catalyst design, including the use of specific ligands, are enabling greater control over the site of borylation on the indolizine ring.
Furthermore, flow chemistry techniques are being explored to improve the synthesis of boronic acids in general, offering advantages such as enhanced reaction control, improved safety, and the potential for scalable production. These continuous-flow methods could be adapted for the synthesis of this compound, potentially overcoming some of the stability and scalability issues associated with batch processes.
Computational Prediction of Novel Reactivity and Biological Activity Profiles
Computational chemistry is becoming an indispensable tool in the study of indolizinylboronic acids. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the electronic structure and reactivity of these molecules. By modeling reaction pathways and transition states, researchers can predict the most favorable conditions for known reactions and even uncover novel, yet-to-be-discovered reactivity patterns. This predictive power can significantly accelerate the experimental workflow by prioritizing the most promising synthetic routes.
In addition to reactivity, computational methods are being employed to predict the potential biological activities of this compound derivatives. Through molecular docking and quantitative structure-activity relationship (QSAR) studies, it is possible to screen virtual libraries of these compounds against various biological targets, such as enzymes and receptors. This in silico screening can identify promising candidates for further experimental investigation, streamlining the drug discovery process. csic.es
Prospects for Expanded Applications in Materials Science and Chemical Biology
The unique electronic and photophysical properties of the indolizine scaffold suggest that this compound could be a valuable building block in materials science . Its incorporation into conjugated polymers or organic light-emitting diode (OLED) materials could lead to novel materials with tailored optical and electronic properties. aurorascientific.comrsc.org The boronic acid functionality provides a convenient handle for polymerization and surface functionalization, opening up possibilities for the development of sensors, organic electronics, and other advanced materials. aurorascientific.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
